(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

Beckmann rearrangement Indanone oxime Reaction selectivity

Unsubstituted indanone oximes yield unpredictable products under Beckmann conditions. The 6-methoxy substituent in (E)-6-Methoxy-2,3-dihydro-1H-inden-1-one oxime (CAS 180915-76-8) enables controlled divergent reactivity. • Beckmann conditions: 2-sulfonyloxyindanone & dimeric products for novel heterocycles • 90% yield to 6-methoxyindan-1-ylamine via O-acetylation & hydrogenation • ZrCl₄-catalyzed mesylate rearrangement: 65% carbostyril precursors ≥98% purity. Yellow crystalline solid. For R&D use only.

Molecular Formula C10H11NO2
Molecular Weight 177.2
CAS No. 180915-76-8
Cat. No. B1143108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime
CAS180915-76-8
Molecular FormulaC10H11NO2
Molecular Weight177.2
Structural Identifiers
SMILESCOC1=CC2=C(CCC2=NO)C=C1
InChIInChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxyindanone Oxime: Procurement Evidence


(E)-6-Methoxy-2,3-dihydro-1H-inden-1-one oxime (CAS 180915-76-8) is a methoxy-substituted indanone oxime belonging to the class of aromatic ketoximes. Its molecular formula is C10H11NO2, with a molecular weight of 177.20 g/mol. The compound is characterized by a 6-methoxy substituent on the indanone core and an oxime functional group (C=N-OH) at the 1-position. It serves primarily as a versatile synthetic intermediate in medicinal and organic chemistry [1]. The oxime moiety enables further functionalization via Beckmann rearrangement, O-acetylation, and reduction, making it a valuable building block for nitrogen-containing heterocycles and amines [1][2].

Oxime intermediate for Beckmann rearrangement and O-acetylation pathways
Enables aminoindane synthesis via hydrogenation/reduction sequences
Distinct reactivity profile versus unsubstituted indanone oximes

6-Methoxyindanone Oxime Substitution Failure


The presence and position of the methoxy group on the indanone ring critically influence the compound's reactivity and selectivity in key transformations. Under Beckmann rearrangement conditions, 6-methoxyindanone oxime (CAS 180915-76-8) yields unexpected products—2-sulfonyloxyindanone and a dimer—whereas the unsubstituted 1-indanone oxime (CAS 3349-60-8) cleanly affords hydrocarbostyril derivatives [1][2]. Furthermore, the 6-methoxy substituent alters the electronic environment of the oxime nitrogen, affecting hydrogenation efficiency and the stability of intermediates during aminoindane synthesis [3]. These divergent outcomes underscore that substituting this compound with a regioisomeric or unsubstituted analog would lead to different product profiles, lower yields, or complete failure of intended synthetic routes. The quantitative evidence below delineates these critical differentiations.

Target: 6-Methoxyindanone oxime
Beckmann rearrangement yields 2-sulfonyloxyindanone and dimeric products, not hydrocarbostyril
Substitute: 1-Indanone oxime (unsubstituted)
Cleanly affords hydrocarbostyril under Beckmann conditions; divergent product outcome may derail synthetic routes
Target: 6-Methoxyindanone oxime
Methoxy substituent modifies electronic environment, affecting hydrogenation efficiency and intermediate stability
Substitute: Unsubstituted or regioisomeric oximes
Hydrogenation pathways and aminoindane precursor yields may shift significantly; cannot assume interchangeability
Target: 6-Methoxyindanone oxime
Higher boiling point and density alter distillation and handling parameters versus ketone precursor
Substitute: 6-Methoxy-1-indanone (ketone)
Physical property differences may impact purification workflow and formulation conditions

6-Methoxyindanone Oxime Differentiation Evidence


Beckmann Product Divergence vs 1-Indanone Oxime

Under Beckmann rearrangement conditions, (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime produces 2-sulfonyloxyindanone and a dimeric product, whereas 1-indanone oxime yields hydrocarbostyril with a reported 91% yield using AlCl₃ [1][2].

Beckmann Product Divergence
Cross-study comparable
Target
2-Sulfonyloxyindanone + dimer; yield not quantified
Eaton/PPA, 100°C
Comparator
Hydrocarbostyril, 91% yield
AlCl₃, CH₂Cl₂, -40°C to RT
Product identity dictates synthetic route selection
Reported conditions differ; review target compatibility
Beckmann rearrangement Indanone oxime Reaction selectivity

6-Methoxyindan-1-ylamine Precursor Utility

In a patented process, (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime was converted to N-(6-methoxy-indan-1-yl)-acetamide in 90% isolated yield via O-acetylation followed by hydrogenation over PtO₂ [1].

Aminoindane Precursor Yield
Data to verify
90%
isolated yield of N-(6-methoxy-indan-1-yl)-acetamide
Supports aminoindane precursor synthesis evaluation
Patent-reported sequence; PtO₂ hydrogenation step
Aminoindane synthesis Pharmaceutical intermediate Reductive amination

Physical Property Divergence from Ketone Precursor

(E)-6-Methoxy-2,3-dihydro-1H-inden-1-one oxime exhibits a boiling point of 346°C at 760 mmHg and a density of 1.22 g/cm³, whereas its ketone counterpart, 6-methoxy-1-indanone (CAS 13623-25-1), has a boiling point of 291.7°C and a density of 1.166 g/cm³ .

Physical Property Divergence
Class-level inference
Boiling point 346°C vs 291.7°C
Density (20°C) 1.22 vs 1.166 g/cm³
Reference Ketone precursor (6-methoxy-1-indanone)
Purification and handling requirements differ
Sources unavailable; verify experimentally
Physicochemical properties Boiling point Density

Carbostyril Precursor via Modified Beckmann

A modified protocol using the oxime mesylate of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime with ZrCl₄ catalyst achieved a 65% isolated yield of a carbostyril precursor, whereas classical Beckmann conditions gave predominantly unexpected products [1].

Carbostyril Precursor Yield
Cross-study comparable
65%
isolated yield via oxime mesylate / ZrCl₄
Supports carbostyril precursor route viability
Modified Beckmann protocol; classical conditions fail
Beckmann rearrangement Carbostyril synthesis Lewis acid catalysis

Application Scenarios for 6-Methoxyindanone Oxime


Beckmann Routes to Sulfonyloxyindanone and Dimers

Researchers studying Beckmann rearrangements of methoxy-substituted indanone oximes can leverage the compound's unique product profile—2-sulfonyloxyindanone and dimeric products—as a gateway to novel heterocyclic architectures [1]. This divergent reactivity contrasts sharply with the hydrocarbostyril pathway of unsubstituted oximes, enabling the exploration of distinct chemical space [2].

6-Methoxyindan-1-ylamine Pharmaceutical Building Block

The compound serves as a high-yielding (90%) precursor to 6-methoxyindan-1-ylamine via O-acetylation and hydrogenation [3]. This intermediate is valuable for constructing bioactive molecules, including potential α1-adrenoceptor antagonists and CNS-targeted agents, making it a strategic procurement choice for medicinal chemistry campaigns requiring aminoindane cores.

Optimized Beckmann Protocols for Carbostyril Synthesis

Using the oxime mesylate derivative with Lewis acid catalysts (ZrCl₄) enables a 65% isolated yield of carbostyril precursors [4]. This scenario is particularly relevant for process chemists seeking to access 2-quinolone-type scaffolds from 6-methoxyindanone oxime, overcoming the limitations of classical conditions.

Physicochemical Profiling and Formulation Studies

The distinct boiling point (346°C) and density (1.22 g/cm³) relative to 6-methoxy-1-indanone (291.7°C, 1.166 g/cm³) inform decisions in distillation-based purification and liquid handling . These differences are critical for scaling reactions and ensuring consistent material quality in industrial settings.

Application
Selection Property
Validation Focus
Beckmann Routes to Sulfonyloxyindanone and Dimers
Beckmann rearrangement selectivity
Product profile vs unsubstituted oxime
6-Methoxyindan-1-ylamine Building Block
O-Acetylation/hydrogenation sequence
Reported synthesis yield context
Optimized Beckmann to Carbostyril
Lewis acid-catalyzed Beckmann route
Carbostyril precursor route viability
Physicochemical Profiling
Distillation and handling properties
Physicochemical property review

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